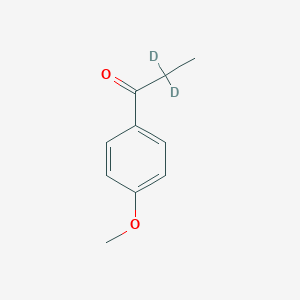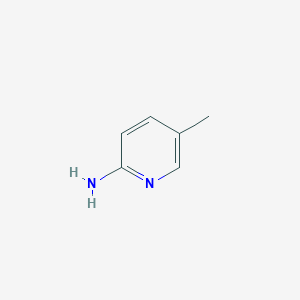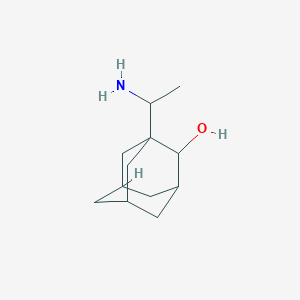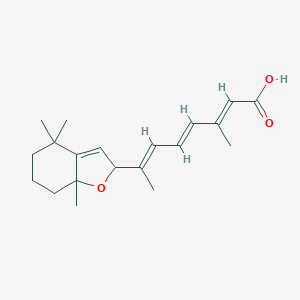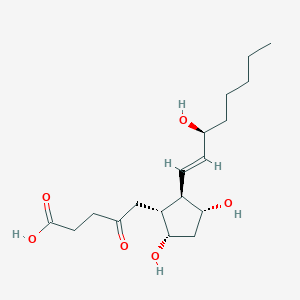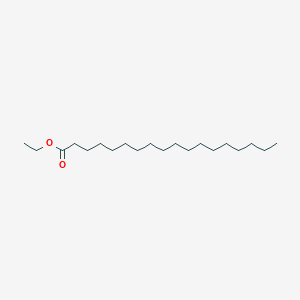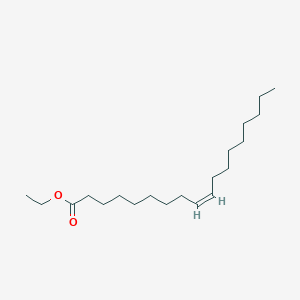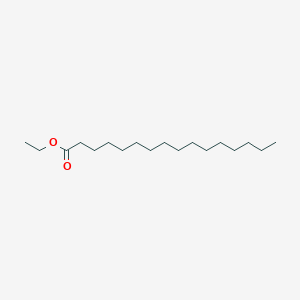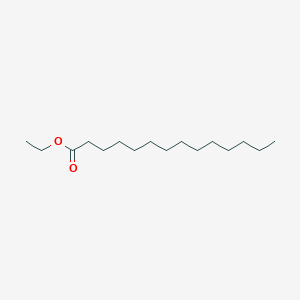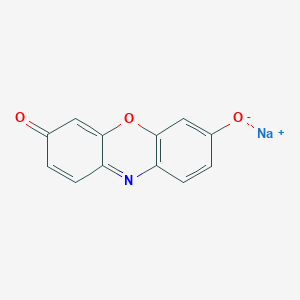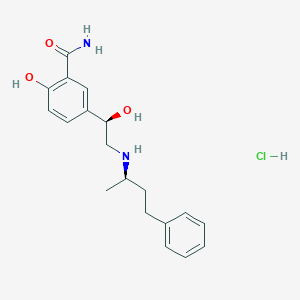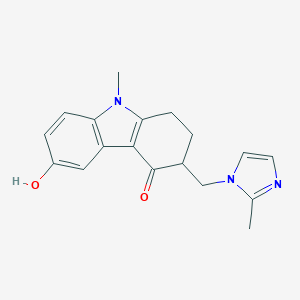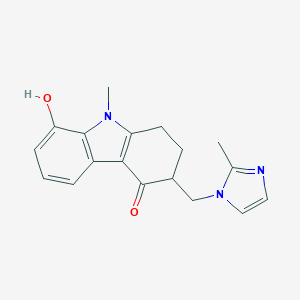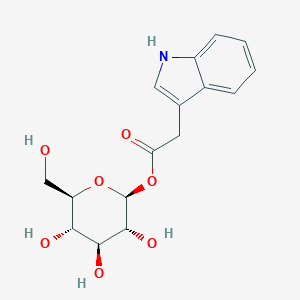
1-O-Indol-3-ylacetyl-beta-D-glucose
Overview
Description
Synthesis Analysis
The synthesis of 1-O-(indol-3'-ylacetyl)-beta-D-glucopyranose involves the fully benzylated 1-O-(indol-3'-ylacetyl)-D-glucopyranose as an intermediate step. The structure of the synthesized glucoside is confirmed through hydrolysis and nuclear magnetic resonance (NMR) spectrum analysis of its tetra-acetyl derivative (Keglević & Pokorný, 1969). Additionally, enzyme fractions from immature kernels of Zea mays have been shown to catalyze the formation of 1-O-indol-3-ylacetyl-beta-D-glucose from indol-3-ylacetic acid and UDP-glucose, highlighting a biological pathway for its synthesis (Michalczuk & Bandurski, 1982).
Molecular Structure Analysis
The molecular structure of 1-O-Indol-3-ylacetyl-beta-D-glucose is characterized by the presence of an indol-3-ylacetyl group attached to the beta-D-glucose molecule. The confirmation of this structure has been extensively supported by NMR and other spectroscopic methods, as well as enzymatic hydrolysis experiments that provide insights into the molecular interactions and stability of the compound (Keglević & Pokorný, 1969).
Chemical Reactions and Properties
1-O-Indol-3-ylacetyl-beta-D-glucose participates in various chemical reactions, including enzymatic synthesis and hydrolysis. It is a key intermediate in the synthesis of other biologically relevant compounds, such as indol-3-ylacetyl-myo-inositol. Its chemical properties are influenced by the functional groups present, leading to specific reactivity patterns in biological systems (Michalczuk & Bandurski, 1982).
Scientific Research Applications
Plant Growth Regulation
1-O-Indol-3-ylacetyl-beta-D-glucose plays a significant role in plant growth regulation. Keglević and Pokorný (1969) found that this compound, synthesized via a specific chemical process, exhibited a higher growth-promoting effect in Avena coleoptile and pea stem-section tests compared to indol-3-ylacetic acid or glucose. This suggests its potential as a powerful plant growth regulator (Keglević & Pokorný, 1969).
Enzymatic Synthesis and Metabolism
The enzymatic synthesis of 1-O-Indol-3-ylacetyl-beta-D-glucose from indol-3-ylacetic acid and UDP-glucose has been demonstrated, highlighting the compound's role in plant metabolism. Michalczuk and Bandurski (1982) identified enzyme fractions in Zea mays that catalyze the formation of this compound, suggesting its involvement in the metabolic pathways of plants (Michalczuk & Bandurski, 1982).
Role in Auxin Metabolism
This compound is also involved in the complex metabolism of the plant hormone auxin (indole-3-acetic acid). Kęsy and Bandurski (1990) described the purification of an enzyme that transfers indol-3-ylacetate from 1-0-indol-3-ylacetyl-beta-d-glucose to myo-inositol, forming indol-3-ylacetyl-myo-inositol. This process is crucial for understanding the regulation of auxin levels in plants (Kęsy & Bandurski, 1990).
Conjugation and Detoxification Mechanisms
1-O-Indol-3-ylacetyl-beta-D-glucose may play a role in the conjugation and possible detoxification of plant hormones. The research by Kowalczyk and Bandurski (1990) indicates that the conjugation of indol-3-ylacetic acid with glucose in plant tissues might not just be a detoxication mechanism but could have more significant physiological implications (Kowalczyk & Bandurski, 1990).
Safety And Hazards
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO7/c18-7-11-13(20)14(21)15(22)16(23-11)24-12(19)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-18,20-22H,5,7H2/t11-,13-,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDMMUWDSFASNB-JZYAIQKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173536 | |
| Record name | 1-O-Indol-3-ylacetylglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-Indol-3-ylacetyl-beta-D-glucose | |
CAS RN |
19817-95-9, 52703-89-6 | |
| Record name | 1-O-(Indol-3′-ylacetyl)-β-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19817-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-O-Indol-3-ylacetylglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019817959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-Indol-3-ylacetylglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-O-(Indole-3-acetyl)-D-glucopyranose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301785 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



